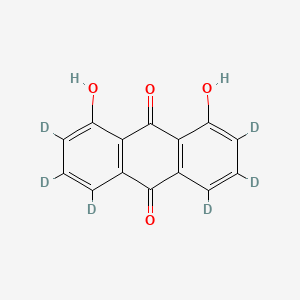
1,8-Dihydroxyanthraquinone-d6
Overview
Description
1,8-Dihydroxyanthraquinone-d6, also known as Dantron-d6, is a deuterated form of 1,8-Dihydroxyanthraquinone. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific studies, particularly in the field of spectroscopy. It is an orange-colored organic substance with significant applications in both research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dihydroxyanthraquinone-d6 can be synthesized through several methods:
Oxidation of Anthracene: One common method involves the oxidation of anthracene using a strong oxidizing agent such as potassium dichromate in the presence of sulfuric acid.
Hydroxylation of Anthraquinone: Another method involves the hydroxylation of anthraquinone using hydrogen peroxide in an alkaline medium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dihydroxyanthraquinone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into anthrones.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, sulfuric acid.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Quinones.
Reduction: Anthrones.
Substitution: Halogenated anthraquinones.
Scientific Research Applications
1,8-Dihydroxyanthraquinone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its use in anticancer therapies.
Industry: Utilized in the production of high-performance materials for energy storage
Mechanism of Action
The mechanism of action of 1,8-Dihydroxyanthraquinone-d6 involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as phosphopantetheine adenylyltransferase, which is crucial for bacterial survival.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
1,8-Dihydroxyanthraquinone-d6 is unique due to its deuterated nature, which makes it particularly useful in spectroscopic studies. Similar compounds include:
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,5-Dihydroxyanthraquinone (Anthrarufin)
- 1,8-Dihydroxyanthraquinone (Dantron) These compounds share similar chemical structures but differ in the position of hydroxyl groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFLULOKWLNNW-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
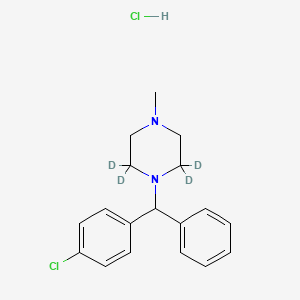

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

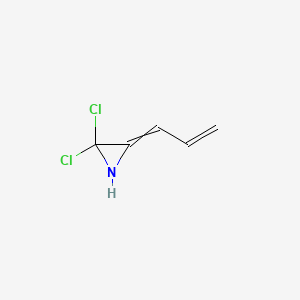


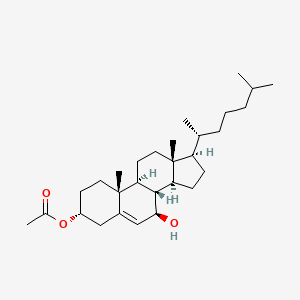
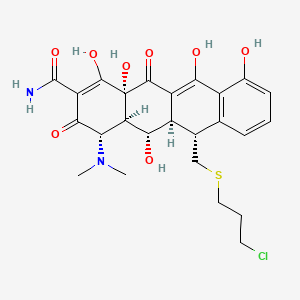
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

